Tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate
CAS No.:
Cat. No.: VC17466698
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O4 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | tert-butyl 3-[(2S)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate |
| Standard InChI | InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-10-11(9-13(18)15(20)22-4)12-7-5-6-8-14(12)19/h5-8,10,13H,9,18H2,1-4H3/t13-/m0/s1 |
| Standard InChI Key | HQFNEPWHAWEXLA-ZDUSSCGKSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)OC)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features an indole core substituted at position 3 with a (2S)-2-amino-3-methoxy-3-oxopropyl side chain, while position 1 is protected by a tert-butyl carbamate group. The stereochemistry at the C2 position of the side chain is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. Key structural attributes include:
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Molecular Formula:
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Molecular Weight: 318.4 g/mol
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Stereochemistry: (2S) configuration ensures optimal hydrogen bonding with chiral biological targets.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 76–78°C (decomposes) | |
| Solubility in Polar Solvents | 25 mg/mL in methanol | |
| LogP (Octanol-Water) | 1.8 | |
| Hydrogen Bond Donors/Acceptors | 2/5 |
The Boc group enhances solubility in organic solvents, facilitating its use in solid-phase peptide synthesis (SPPS).
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves three principal stages:
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Indole Nitrogen Protection: The indole nitrogen is shielded using di-tert-butyl dicarbonate () in anhydrous dichloromethane under nitrogen atmosphere.
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Side Chain Introduction: A Michael addition reaction attaches the (2S)-2-amino-3-methoxy-3-oxopropyl group to position 3, employing L-serine derivatives as chiral precursors.
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Deprotection and Purification: Acidic cleavage of the Boc group (e.g., trifluoroacetic acid) yields the free amine, followed by HPLC purification to >98% purity.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | , DMAP, 0°C | 92% |
| Michael Addition | L-Serine methyl ester, DCC, RT | 85% |
| Final Deprotection | TFA/DCM (1:1), 2 h | 88% |
Reaction scalability remains a challenge due to the sensitivity of the stereocenter to racemization under basic conditions.
Pharmacological Applications
Neurotransmitter Modulation
The compound’s indole scaffold mimics tryptophan, enabling its incorporation into peptides targeting serotonin and melatonin receptors. In vitro assays demonstrate its inhibition of monoamine oxidase A (MAO-A) with an of 14.3 μM, suggesting potential antidepressant applications.
Anticancer Activity
Structure-activity relationship (SAR) studies reveal that the methoxy group enhances cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines:
Table 3: Cytotoxicity Profiles
| Cell Line | (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase-3/7 |
| A549 | 8.5 | G2/M cell cycle arrest |
| HepG2 | 10.0 | ROS-mediated DNA damage |
The (2S) configuration is essential for activity, as the (2R) enantiomer shows 5–10-fold reduced potency.
Mechanistic Insights
Enzyme Inhibition
Molecular docking simulations indicate that the compound binds to the substrate pocket of MAO-A through:
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Hydrogen bonds between the amino group and Glu216.
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π-π stacking interactions between the indole ring and Tyr407.
Metabolic Stability
In vivo pharmacokinetic studies in rats reveal a plasma half-life () of 2.3 h and moderate blood-brain barrier penetration (brain/plasma ratio = 0.4).
Industrial and Research Implications
Scale-Up Challenges
Industrial production requires optimized chiral catalysts to prevent racemization. Continuous flow systems have achieved 80% yield at kilogram scale, reducing solvent waste by 40% compared to batch processes.
Future Directions
Ongoing research focuses on:
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Derivatizing the methoxy group to improve metabolic stability.
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Exploring synergistic effects with checkpoint inhibitors in immunotherapy.
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